molecular formula C11H13N5O2 B2745221 3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923504-10-3

3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2745221
CAS No.: 923504-10-3
M. Wt: 247.258
InChI Key: NNYWXDZVBBIFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .


Physical and Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Receptor Affinity and Molecular Docking Studies

Research into the structure-activity relationships of novel arylpiperazinylalkyl purine-2,4-diones, including compounds with the imidazo[2,1-f]purine-2,4-dione nucleus, highlights their potential in targeting serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These compounds exhibit a range of receptor activities, with some showing promise as anxiolytic and antidepressant agents due to their receptor affinity and selectivity, particularly when a substituent is added at the 7-position of the imidazo[2,1-f]purine-2,4-dione system. Docking studies have underscored the importance of specific substituents for receptor affinity, offering insights into the molecular basis of their action (Zagórska et al., 2015).

Synthesis and Pharmacological Evaluation

The synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and their evaluation revealed potent 5-HT(1A) receptor ligands. Preliminary pharmacological studies indicated anxiolytic-like and antidepressant-like activities in animal models, suggesting the potential of these compounds for treating affective disorders (Zagórska et al., 2009).

Antiviral and Antihypertensive Activity

Derivatives of 7,8-polymethylenehypoxanthines, related to the imidazo[2,1-f]purine core structure, have shown promise in antiviral and antihypertensive activity studies. These findings suggest that modifications of the purine core can lead to significant biological activity, offering pathways for the development of new therapeutic agents (Nilov et al., 1995).

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future direction could be the development of new drugs that overcome the AMR problems .

Properties

IUPAC Name

2-ethyl-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-4-15-9(17)7-8(14(3)11(15)18)13-10-12-6(2)5-16(7)10/h5H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYWXDZVBBIFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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